1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide
CAS No.: 2097859-83-9
Cat. No.: VC7491553
Molecular Formula: C22H20FNO3
Molecular Weight: 365.404
* For research use only. Not for human or veterinary use.
![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide - 2097859-83-9](/images/structure/VC7491553.png)
Specification
CAS No. | 2097859-83-9 |
---|---|
Molecular Formula | C22H20FNO3 |
Molecular Weight | 365.404 |
IUPAC Name | 1-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C22H20FNO3/c23-18-9-7-17(8-10-18)22(11-12-22)21(26)24-14-19(25)15-3-5-16(6-4-15)20-2-1-13-27-20/h1-10,13,19,25H,11-12,14H2,(H,24,26) |
Standard InChI Key | HYFYEAYUCLNTOA-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name delineates its structure: a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group and a carboxamide functional group. The amide nitrogen is further bonded to a 2-hydroxyethyl chain bearing a 4-(furan-2-yl)phenyl moiety. Key features include:
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Cyclopropane core: A strained three-membered carbon ring known to influence conformational stability and metabolic resistance .
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4-Fluorophenyl group: Enhances lipophilicity and potential receptor-binding affinity, a common feature in CNS-targeting pharmaceuticals .
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Furan-2-ylphenyl substituent: Introduces aromatic heterocyclic character, which may facilitate π-π stacking interactions with biological targets .
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Hydroxyethyl linker: Provides polarity and hydrogen-bonding capacity, potentially improving solubility .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | CHFNO |
Molecular weight | 366.39 g/mol |
Hydrogen bond donors | 2 (amide NH, hydroxyl OH) |
Hydrogen bond acceptors | 5 (amide O, furan O, hydroxyl O) |
Rotatable bonds | 6 |
Synthetic Pathways and Analogous Compounds
Retrosynthetic Analysis
The molecule can be dissected into three primary fragments:
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1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Likely synthesized via [2+1] cyclopropanation of styrene derivatives with dihalocarbenes .
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2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine: Potentially derived from reductive amination of 4-(furan-2-yl)benzaldehyde with ammonium acetate .
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Amide coupling: A carbodiimide-mediated reaction (e.g., EDCI/HOBt) between the carboxylic acid and amine fragments .
Challenges in Synthesis
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Cyclopropane stability: Ring strain may lead to side reactions during coupling steps, necessitating low-temperature conditions .
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Furan reactivity: The furan ring’s susceptibility to electrophilic substitution requires protecting groups during functionalization .
Property | Prediction | Rationale |
---|---|---|
LogP | ~3.2 | High aromaticity and fluorophenyl |
Solubility (aqueous) | <10 µg/mL | Limited polar surface area |
CYP3A4 inhibition | Moderate | Furan rings as potential substrates |
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